BMS-5

Vue d'ensemble

Description

BMS-5, également connu sous le nom de LIMKi 3, est un inhibiteur puissant des kinases à domaine LIM LIMK1 et LIMK2. Ces kinases jouent un rôle crucial dans la régulation de la dynamique de l'actine en phosphorylant la cofiline, une protéine qui désassemble les filaments d'actine. This compound a montré un potentiel significatif dans la recherche scientifique en raison de sa capacité à inhiber ces kinases avec une grande spécificité et une grande puissance .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de BMS-5 implique plusieurs étapes, en commençant par la préparation de la structure de base du pyrazole. Les étapes clés comprennent :

- Formation du cycle pyrazole par réaction du 2,6-dichlorobenzaldéhyde avec l'hydrate d'hydrazine.

- Introduction du cycle thiazole par une réaction de cyclisation avec la 2-bromoacétophénone.

- Couplage final avec le 2-méthylpropanamide pour donner this compound .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de this compound ne soient pas largement documentées, la synthèse suit généralement les procédures à l'échelle du laboratoire avec des optimisations pour la production à grande échelle. Cela comprend l'utilisation de réacteurs automatisés et de systèmes de purification pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : BMS-5 subit principalement des réactions de substitution en raison de la présence d'atomes d'halogènes réactifs dans sa structure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants :

Réactions de substitution : Impliquent généralement des nucléophiles tels que les amines ou les thiols dans des conditions douces.

Réactions d'oxydation : Peut être effectuée à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réactions de réduction : Impliquent souvent des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec des amines peuvent donner divers dérivés aminés de this compound .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier le rôle des kinases LIM dans diverses voies biochimiques.

Biologie : Aide à comprendre la régulation de la dynamique de l'actine et de la motilité cellulaire.

Médecine : Investigé pour ses effets thérapeutiques potentiels dans les maladies impliquant une migration et une invasion cellulaires anormales, telles que le cancer.

Industrie : Utilisé dans le développement de nouveaux inhibiteurs de kinases et d'autres composés bioactifs

5. Mécanisme d'action

This compound exerce ses effets en inhibant l'activité des kinases à domaine LIM LIMK1 et LIMK2. Ces kinases sont impliquées dans la phosphorylation de la cofiline, qui régule la dynamique des filaments d'actine. En inhibant LIMK1 et LIMK2, this compound empêche la phosphorylation de la cofiline, conduisant à la stabilisation des filaments d'actine et à la perturbation des processus cellulaires dépendant de la dynamique de l'actine .

Composés similaires :

FRAX486 : Un autre inhibiteur de la kinase LIM avec un mécanisme d'action similaire.

BMS-3 et BMS-4 : Composés structurellement apparentés avec des degrés de puissance et de sélectivité variables pour les kinases LIM.

T56-LIMKi : Un inhibiteur puissant des kinases LIM avec des caractéristiques structurelles distinctes

Unicité de this compound : this compound se distingue par sa grande spécificité et sa grande puissance pour LIMK1 et LIMK2, avec des valeurs de CI50 de 7 nM et 8 nM, respectivement. Cela en fait un outil précieux pour étudier le rôle des kinases LIM dans divers processus biologiques et pour développer des agents thérapeutiques potentiels .

Applications De Recherche Scientifique

BMS-5 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the role of LIM kinases in various biochemical pathways.

Biology: Helps in understanding the regulation of actin dynamics and cell motility.

Medicine: Investigated for its potential therapeutic effects in diseases involving abnormal cell migration and invasion, such as cancer.

Industry: Utilized in the development of new kinase inhibitors and other bioactive compounds

Mécanisme D'action

BMS-5 exerts its effects by inhibiting the activity of LIM domain kinases LIMK1 and LIMK2. These kinases are involved in the phosphorylation of cofilin, which regulates actin filament dynamics. By inhibiting LIMK1 and LIMK2, this compound prevents the phosphorylation of cofilin, leading to the stabilization of actin filaments and disruption of cellular processes dependent on actin dynamics .

Comparaison Avec Des Composés Similaires

FRAX486: Another LIM kinase inhibitor with a similar mechanism of action.

BMS-3 and BMS-4: Structurally related compounds with varying degrees of potency and selectivity for LIM kinases.

T56-LIMKi: A potent inhibitor of LIM kinases with distinct structural features

Uniqueness of BMS-5: this compound stands out due to its high specificity and potency for LIMK1 and LIMK2, with IC50 values of 7 nM and 8 nM, respectively. This makes it a valuable tool for studying the role of LIM kinases in various biological processes and for developing potential therapeutic agents .

Propriétés

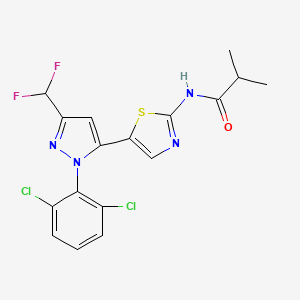

IUPAC Name |

N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F2N4OS/c1-8(2)16(26)23-17-22-7-13(27-17)12-6-11(15(20)21)24-25(12)14-9(18)4-3-5-10(14)19/h3-8,15H,1-2H3,(H,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUGBSGLHRJSSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC=C(S1)C2=CC(=NN2C3=C(C=CC=C3Cl)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201113664 | |

| Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338247-35-0 | |

| Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338247-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: BMS-5 is a potent and selective inhibitor of LIM domain kinases 1 and 2 (LIMK1/2). [, , , , , ]

A: While the precise binding mode is not fully elucidated in the provided abstracts, evidence suggests this compound likely targets the ATP-binding site of LIMK2 with high specificity and exhibits less cross-reactivity with LIMK1. []

A: this compound inhibits LIMK1/2, preventing the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor. This results in increased cofilin activity, leading to actin filament disassembly, disruption of actin dynamics, and subsequent effects on various cellular processes like cell migration, morphogenesis, and cytokinesis. [, , , , , , , ]

ANone: The provided abstracts do not explicitly state the molecular formula or weight of this compound.

ANone: The provided abstracts do not mention any specific spectroscopic data for this compound.

ANone: The provided abstracts do not provide specific information on the performance and stability of this compound under varying environmental conditions.

A: this compound is an enzyme inhibitor and does not exhibit inherent catalytic properties. Its action relies on blocking the catalytic activity of LIMK1/2. [, , , , , ]

A: Yes, computational methods, specifically the MODLER algorithm, were used to identify the structural similarity between the LIMK2 kinase domain and the substrate-binding site of EphA3, which led to the development of this compound. []

ANone: The provided abstracts do not offer information on the stability or specific formulation strategies for this compound.

ANone: The provided scientific abstracts primarily focus on the in vitro and in vivo effects of this compound on LIMK1/2 activity and related cellular processes. Information regarding SHE regulations, PK/PD, resistance mechanisms, toxicology, drug delivery strategies, biomarkers, analytical methods, environmental impact, dissolution, analytical method validation, quality control, immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, alternatives, recycling strategies, research infrastructure, historical context, and cross-disciplinary applications of this compound is not discussed within the scope of these abstracts.

ANone: The provided abstracts lack specific details regarding the developmental timeline and historical milestones associated with this compound.

A: The provided research primarily focuses on the role of this compound in the context of LIMK1/2 inhibition. While potential cross-disciplinary applications are not explicitly mentioned, the abstracts highlight its impact on various cellular processes, suggesting possible applications in fields studying cell motility, cancer biology, and neurodegenerative diseases. [, , , , , ]

A: Research indicates that this compound suppresses porcine oocyte maturation by disrupting actin dynamics, impairing spindle positioning, and potentially affecting cell cycle progression. []

A: Studies demonstrate that this compound exhibits anti-cancer effects in GBM cells by inhibiting cell viability, promoting adhesion, and reducing migration and invasion. [, ]

A: Research suggests that this compound can reduce rod photoreceptor axonal retraction and influence neurite growth after injury, highlighting its potential as a therapeutic target for retinal diseases. [, ]

A: Inhibition of LIMK1/2 activity by this compound disrupts actin assembly during mouse embryo development, leading to defects in early cleavage, compaction, and blastocyst formation. []

A: Studies show that this compound impedes the internalization of Aspergillus fumigatus into lung epithelial cells by interfering with the RhoA-ROCK-LIM kinase pathway and disrupting cofilin phosphorylation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.